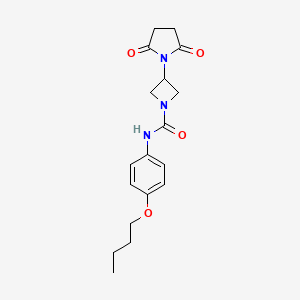

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

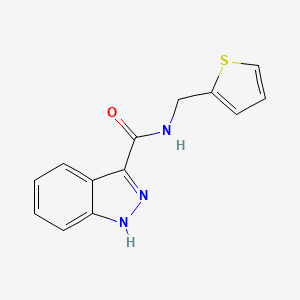

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPA is a member of the azetidine family of compounds and has been studied extensively for its unique properties and potential benefits.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The synthesis and pharmacological activity of azetidinones and their derivatives have been extensively studied due to their potential as central nervous system (CNS) active agents. A study by Thomas et al. (2016) explores the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. These compounds, including N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, showed promising antidepressant activity. Specifically, derivatives with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity, while derivatives with para nitro substitution demonstrated significant nootropic activity. This highlights the azetidinone skeleton's potential in developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Chemical Properties and Reactions

The study of azetidine derivatives' chemical properties, such as azetidine 2-carboxylic acid's effect on ion uptake and release in barley roots, provides insights into their biological interactions. Pitman et al. (1977) utilized azetidine 2-carboxylic acid as a proline analog to investigate the relationship between protein synthesis and ion transport. The study found that azetidine does not inhibit protein assembly, but proteins formed are ineffective as enzymes, significantly affecting ion transport in plants (Pitman et al., 1977).

Synthesis Techniques

Efficient synthesis methods for azetidine and its derivatives highlight the versatility of these compounds in organic synthesis. He et al. (2012) developed efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This method features low catalyst loading and the use of inexpensive reagents, demonstrating the functional group versatility of unactivated C-H bonds in organic synthesis (He et al., 2012).

Applications in Drug Development

Azetidine derivatives have been explored for their pharmaceutical applications, including antimicrobial, antitubercular, and antitumor activities. Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and evaluated their antimicrobial, antitubercular, and antioxidant activities. These studies emphasize the potential of azetidine derivatives in drug development, showcasing their efficacy against various pathogenic strains and their role in designing novel therapeutic agents (Chandrashekaraiah et al., 2014).

Propriétés

IUPAC Name |

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-2-3-10-25-15-6-4-13(5-7-15)19-18(24)20-11-14(12-20)21-16(22)8-9-17(21)23/h4-7,14H,2-3,8-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINXBQGCIAYLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2644154.png)

![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)

![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2644156.png)

![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)

![Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2644160.png)

![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)

![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)